Hept-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-3-ene-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-3-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. The reaction proceeds as follows:
Hydroboration: Hept-3-yne is treated with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Hept-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form heptane-1,2-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Hept-3-ene-1,2-dione or hept-3-ene-1-al.
Reduction: Heptane-1,2-diol.
Substitution: Hept-3-ene-1,2-dichloride or hept-3-ene-1,2-dibromide.
Scientific Research Applications
Hept-3-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of hept-3-ene-1,2-diol depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically the reactive sites, undergoing electron transfer to form carbonyl compounds. In biological systems, its mechanism of action may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Hept-3-ene-1,2-diol can be compared with other similar compounds, such as:
Hept-3-ene-1,7-diol: Similar structure but with hydroxyl groups at different positions.
Heptane-1,2-diol: Lacks the double bond, making it less reactive in certain chemical reactions.
Hept-3-ene-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.
Uniqueness: this compound’s combination of hydroxyl groups and a double bond makes it a versatile compound in organic synthesis and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further highlight its uniqueness.
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(E)-hept-3-ene-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h4-5,7-9H,2-3,6H2,1H3/b5-4+ |
InChI Key |
ODEOVZOBLABBOL-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/C(CO)O |
Canonical SMILES |
CCCC=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.